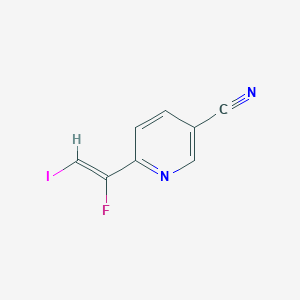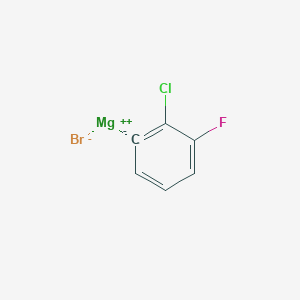
Isopropyl (trans-4-(5-bromothiazol-2-yl)cyclohexyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rel-isopropyl ((1r,4r)-4-(5-bromothiazol-2-yl)cyclohexyl)carbamate is a synthetic organic compound that features a bromothiazole moiety attached to a cyclohexyl ring, which is further linked to an isopropyl carbamate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Rel-isopropyl ((1r,4r)-4-(5-bromothiazol-2-yl)cyclohexyl)carbamate typically involves the following steps:
Formation of the Bromothiazole Moiety: The bromothiazole ring can be synthesized through the bromination of thiazole using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Cyclohexyl Ring Functionalization: The cyclohexyl ring can be functionalized by introducing the bromothiazole moiety through a nucleophilic substitution reaction.
Carbamate Formation: The final step involves the reaction of the functionalized cyclohexyl ring with isopropyl isocyanate to form the carbamate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the bromothiazole moiety, potentially converting it to a thiazoline derivative.
Substitution: The bromine atom on the thiazole ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like ammonia (NH₃) or thiourea can be employed under mild conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiazoline derivatives.
Substitution: Amino or thiol-substituted thiazole derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or antimicrobial activity.
Industry: Utilized in the development of new materials or agrochemicals.
作用機序
The mechanism of action of Rel-isopropyl ((1r,4r)-4-(5-bromothiazol-2-yl)cyclohexyl)carbamate would depend on its specific application. For instance, if used as a pharmaceutical agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromothiazole moiety could play a crucial role in these interactions due to its electronic properties.
類似化合物との比較
Similar Compounds
Isopropyl ((1r,4r)-4-(thiazol-2-yl)cyclohexyl)carbamate: Lacks the bromine atom, which may affect its reactivity and biological activity.
Isopropyl ((1r,4r)-4-(5-chlorothiazol-2-yl)cyclohexyl)carbamate: Contains a chlorine atom instead of bromine, potentially altering its chemical and physical properties.
Uniqueness
Rel-isopropyl ((1r,4r)-4-(5-bromothiazol-2-yl)cyclohexyl)carbamate is unique due to the presence of the bromine atom on the thiazole ring, which can influence its reactivity and interactions with biological targets. This uniqueness may confer specific advantages in its applications, such as enhanced binding affinity or selectivity in medicinal chemistry.
特性
分子式 |
C13H19BrN2O2S |
|---|---|
分子量 |
347.27 g/mol |
IUPAC名 |
propan-2-yl N-[4-(5-bromo-1,3-thiazol-2-yl)cyclohexyl]carbamate |
InChI |
InChI=1S/C13H19BrN2O2S/c1-8(2)18-13(17)16-10-5-3-9(4-6-10)12-15-7-11(14)19-12/h7-10H,3-6H2,1-2H3,(H,16,17) |
InChIキー |
SUCSSJQVZTUPFH-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC(=O)NC1CCC(CC1)C2=NC=C(S2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


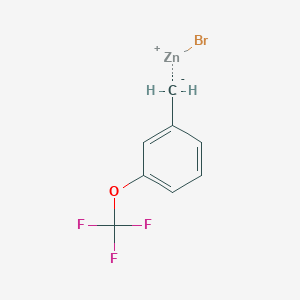
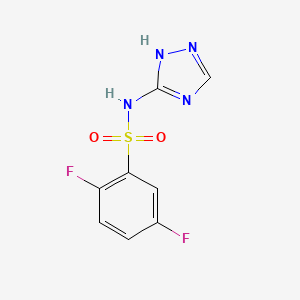
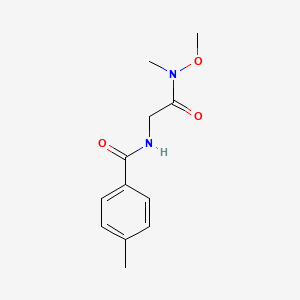
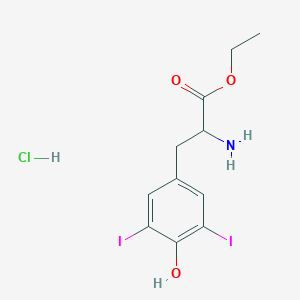
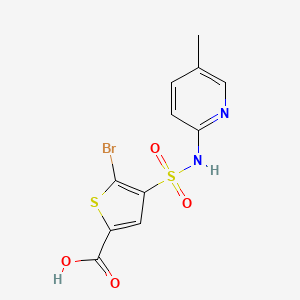

![I_a_-D-Glucopyranoside, 2-[2-[2-(2-propyn-1-yloxy)ethoxy]ethoxy]ethyl](/img/structure/B14895703.png)
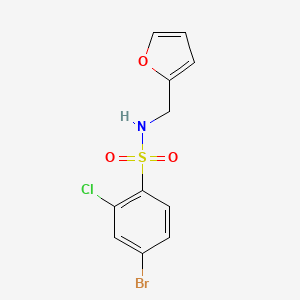
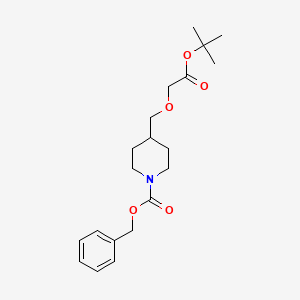
![2-[(2'-Chloro-6'-fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14895713.png)

![dicyclohexyl-[2-[2-(4-methylphenyl)-6-[4-(trifluoromethyl)phenyl]phenyl]phenyl]phosphane](/img/structure/B14895730.png)
